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Compound of Interest

Compound Name: 680SIR

Cat. No.: B1192035 Get Quote

Executive Summary: The Shift to Silicon Rhodamine
Tracking daughter cells through multiple generations requires a fluorophore that balances three

competing physical demands: retention (minimal efflux), stability (high quantum yield), and

biocompatibility (low cytotoxicity). While CFSE has long been the gold standard and

CellTrace™ Far Red the modern alternative, 680SIR (Silicon Rhodamine-680) represents a

distinct class of fluorophore—a zwitterionic, far-red probe originally optimized for super-

resolution (STED) microscopy but increasingly relevant for long-term tracking in phototoxic-

sensitive environments.

This guide evaluates the efficacy of 680SIR-NHS (the amine-reactive succinimidyl ester form)

for assessing dye retention and proliferation, comparing it directly against industry-standard

alternatives.

Technical Deep Dive: The 680SIR Mechanism
Unlike traditional fluorescein or cyanine dyes, 680SIR utilizes a silicon-substituted xanthene

core. This substitution shifts the emission into the near-infrared (NIR) window (~670–690 nm)

and imparts unique chemical properties.

Mechanism of Action
Cell Entry: The 680SIR-NHS ester is cell-permeable. It crosses the plasma membrane via

passive diffusion.
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Covalent Anchoring: Once intracellular, the succinimidyl ester moiety reacts with free amine

groups (lysine residues) on cytoplasmic proteins, forming stable amide bonds.

Fluorogenicity: The core 680SIR molecule often exists in a dynamic equilibrium between a

non-fluorescent spirolactone (closed) form and a fluorescent zwitterionic (open) form.

Binding to polar protein surfaces stabilizes the open, fluorescent state, reducing background

noise from unbound dye.

Inheritance: Upon cytokinesis, the labeled cytoplasmic protein pool is distributed

approximately 50/50 to daughter cells. The fluorescence intensity halves with each division,

allowing generational tracking.

The Retention Challenge: P-Glycoprotein (P-gp)
A critical consideration for 680SIR is its interaction with efflux pumps. Unlike CellTrace™ Violet,

SiR derivatives are known substrates for P-glycoprotein (MDR1). In high-efflux cell lines (e.g.,

CHO, certain cancer stem cells), 680SIR may be actively pumped out, mimicking "proliferation"

(signal loss) without division.

Control Requirement: Validation with an efflux inhibitor (e.g., Verapamil) is mandatory when

establishing this assay in new cell lines.

Comparative Analysis: 680SIR vs. Alternatives
The following table contrasts 680SIR with the most common proliferation dyes.
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Feature 680SIR-NHS
CellTrace™ Far

Red
CFSE

CellTrace™

Violet

Excitation /

Emission
652 nm / 674 nm 630 nm / 661 nm 492 nm / 517 nm 405 nm / 450 nm

Chemistry
Silicon

Rhodamine

Carbocyanine

derivative
Fluorescein

Coumarin

derivative

Cytotoxicity

Very Low (NIR

light = less

phototoxicity)

Low Moderate to High Low

Spectral

Separation

Excellent (leaves

GFP/RFP free)

Good (leaves

GFP/RFP free)

Poor (blocks

GFP)

Good (blocks

BFP)

Resolution

(Generations)

High (STED

compatible)

High (6+

generations)

Moderate (broad

peaks)

High (6+

generations)

Efflux

Susceptibility

High (P-gp

substrate)
Low/Moderate Moderate Low

Primary

Advantage

Super-resolution

imaging + Deep

tissue

penetration

Optimized for

flow cytometry

Historical data

continuity

Compatible with

GFP/RFP/APC

Experimental Workflow: 680SIR Retention Assay
This protocol is designed for adherent or suspension cells using 680SIR-NHS.

Phase 1: Preparation
Reconstitution: Dissolve 680SIR-NHS in anhydrous DMSO to a stock concentration of 1–5

mM. Store at -20°C with desiccant.

Cell Prep: Resuspend cells at

cells/mL in PBS (protein-free).

Critical: Serum proteins will quench the NHS ester. Ensure cells are washed 2x in PBS.
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Phase 2: Staining (The "Pulse")
Dye Addition: Add 680SIR-NHS to the cell suspension for a final concentration of 0.5 – 1.0

µM.

Optimization: Titrate between 0.1 µM and 5 µM. Higher concentrations increase

generational range but may risk saturation or toxicity.

Incubation: Incubate for 20 minutes at 37°C in the dark.

Agitation: Gently swirl every 5 minutes to ensure uniform staining.

Quenching: Add 5 volumes of complete culture medium (containing >10% FBS) to scavenge

unreacted dye. Incubate for 5 minutes.

Wash: Centrifuge and wash cells 2x with complete medium.

Phase 3: Analysis (The "Chase")
Baseline (T0): Fix and analyze a specific aliquot immediately to establish the "Generation 0"

Maximum Fluorescence Intensity (MFI).

Culture: Plate remaining cells and culture for 24–96 hours.

Readout: Harvest and analyze via Flow Cytometry (APC/Cy5 channel) or Live-Cell

Microscopy.

Mandatory Visualization: Pathway & Workflow
The following diagram illustrates the staining logic and the critical efflux checkpoint that

distinguishes 680SIR from other dyes.
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Figure 1: 680SIR Staining Workflow and Efflux Risk. Note the red pathway indicating potential

signal loss via P-glycoprotein, which can confound proliferation data if not controlled.

Data Interpretation & Troubleshooting
Calculating Generations
Data should be visualized on a Logarithmic scale (Log10 or Log-Logical).

Success: Distinct, equidistant peaks. Each peak represents a halving of intensity.

Calculation:

Troubleshooting "Broad" Peaks
If peaks are undefined or broad with 680SIR:

Asymmetric Division: Rare, but possible.

Variable Efflux: Heterogeneous expression of P-gp within the population causes some cells

to lose dye faster than others, blurring the generational boundaries.

Solution: Add Verapamil (10–50 µM) or Cyclosporin A during the culture period to inhibit

efflux, ensuring signal loss is only due to division.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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